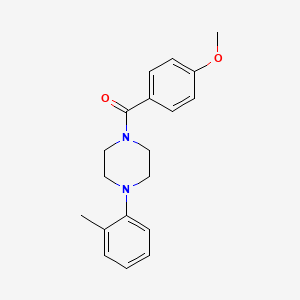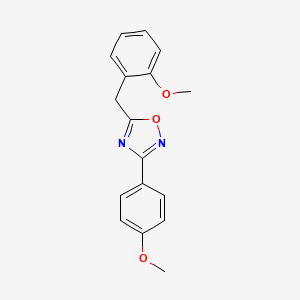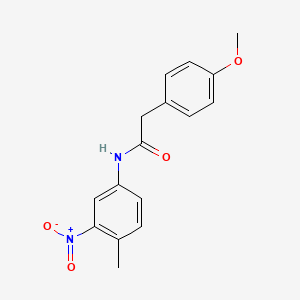
1-benzyl-2,8-dimethyl-4(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-2,8-dimethyl-4(1H)-quinolinone, also known as BDQ, is a synthetic compound that belongs to the quinolone family. BDQ has been extensively studied for its potential therapeutic effects in various diseases, including tuberculosis and cancer.
Mechanism of Action
1-benzyl-2,8-dimethyl-4(1H)-quinolinone inhibits mycobacterial ATP synthase by binding to the c-ring of the enzyme, which is essential for the proton translocation across the membrane. This binding prevents the rotation of the c-ring, leading to a decrease in ATP production and ultimately resulting in the death of the bacteria. In cancer cells, this compound has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is essential for cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in both in vitro and in vivo studies. In animal studies, this compound has been shown to have a low potential for drug interactions and does not induce CYP450 enzymes. This compound has also been shown to have a low potential for drug resistance, making it a promising candidate for the treatment of tuberculosis.
Advantages and Limitations for Lab Experiments
1-benzyl-2,8-dimethyl-4(1H)-quinolinone has several advantages for lab experiments, including its high potency and specificity for inhibiting mycobacterial ATP synthase. However, this compound is a relatively complex molecule, making its synthesis challenging and expensive. Additionally, this compound has a low solubility in water, which can limit its use in certain experiments.
Future Directions
Future research on 1-benzyl-2,8-dimethyl-4(1H)-quinolinone should focus on its potential therapeutic effects in other diseases, including malaria and neurodegenerative disorders. Additionally, further studies are needed to investigate the potential side effects of this compound and its long-term safety in humans. Finally, research on the development of new synthesis methods for this compound should be pursued to make the molecule more accessible for research and potential clinical use.
Synthesis Methods
1-benzyl-2,8-dimethyl-4(1H)-quinolinone can be synthesized using various methods, including the Pictet-Spengler reaction, Friedlander synthesis, and Skraup synthesis. The most common method for synthesizing this compound involves the condensation of 2-methyl-1,3-dioxolane-4-carboxylic acid with 2,3-dimethylaniline in the presence of a Lewis acid catalyst.
Scientific Research Applications
1-benzyl-2,8-dimethyl-4(1H)-quinolinone has been extensively studied for its potential therapeutic effects in various diseases, including tuberculosis and cancer. In tuberculosis, this compound has been shown to inhibit mycobacterial ATP synthase, which is essential for the survival of the bacteria. This inhibition leads to a decrease in ATP production, resulting in the death of the bacteria. This compound has also been shown to have anticancer effects by inhibiting the growth and proliferation of cancer cells.
properties
IUPAC Name |
1-benzyl-2,8-dimethylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-7-6-10-16-17(20)11-14(2)19(18(13)16)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJQUQWRCWNYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5865015.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5865031.png)




![3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B5865048.png)
![1'-allyl-5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5865054.png)

![2-[(methoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5865061.png)


